![molecular formula C24H22N4O2 B2627540 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428348-20-2](/img/structure/B2627540.png)
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound has been synthesized using a variety of methods and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Synthesis and Derivatives : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including the one you mentioned, have been actively synthesized and studied due to their potential biological and chemical applications. For instance, a series of these derivatives were synthesized to investigate their role as potential agents against A549 lung cancer cells. The study highlighted that compounds with specific groups, like the 4-chlorophenyl group at the pyrazole moiety, demonstrated significant inhibitory effects, indicating a potential pathway for therapeutic applications (Zhang et al., 2008).
Chemical Behavior and Applications : The chemical behavior of pyrazole derivatives has been a subject of extensive research. For example, novel pyrazole derivatives have been synthesized from specific precursor compounds, leading to the formation of derivatives like pyrazolecarboxylic acid and pyridazinone derivatives. The study of these derivatives is significant for understanding their chemical properties and potential applications in medicinal and agricultural fields (Şener et al., 2004).
Biological and Pharmaceutical Research
Potential in Cancer Treatment : The synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives indicate their potential as agents against specific cancer cell lines. One study found that these derivatives could inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner, suggesting their potential role in developing new cancer therapies (Zhang et al., 2008).
Antibacterial and Antifungal Activity : Some pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. The compounds were evaluated against organisms like E. coli and P. aeruginosa, demonstrating certain derivatives' effectiveness in inhibiting microbial growth. This indicates the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Material Science and Chemistry
Synthetic Methodologies and Chemical Space : The exploration of novel synthetic methodologies has led to the successful synthesis of unconquered bicyclic heteroaromatic rings with potential applications in biology and material science. This research contributes significantly to expanding chemical diversity and understanding complex molecular structures (Thorimbert et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-2-3-6-20(17)21-15-22-24(30)26(13-14-28(22)25-21)16-18-8-10-19(11-9-18)27-12-4-7-23(27)29/h2-3,5-6,8-11,13-15H,4,7,12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVHGEFZXUPWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


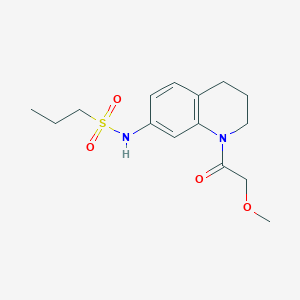
![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)
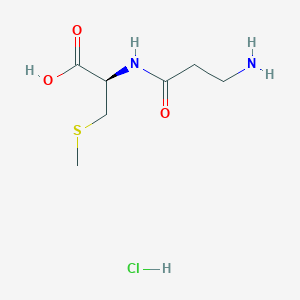
![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)
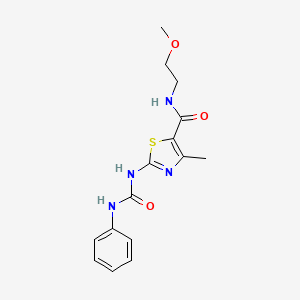
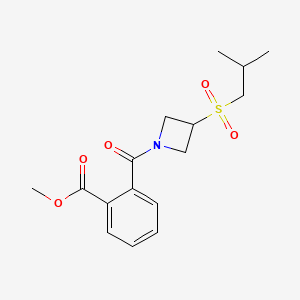
![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)
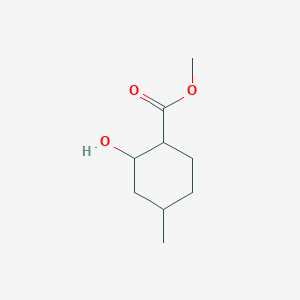

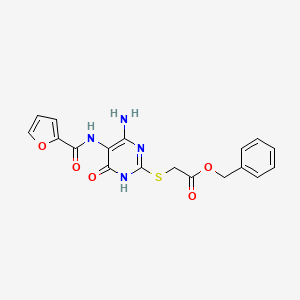


![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)